2-[(2-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)pyrimidine
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Overview
Description
4-(4-CHLOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction using thiol reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the chlorophenyl groups to phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOPHENYL)-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}PYRIMIDINE: Similar structure with bromine atoms instead of chlorine.
4-(4-METHOXYPHENYL)-2-{[(2-METHOXYPHENYL)METHYL]SULFANYL}PYRIMIDINE: Similar structure with methoxy groups instead of chlorine.
Uniqueness
The presence of chlorine atoms in 4-(4-CHLOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE may impart unique chemical properties such as increased reactivity in substitution reactions and potential biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C17H12Cl2N2S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N2S/c18-14-7-5-12(6-8-14)16-9-10-20-17(21-16)22-11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
InChI Key |
TTWSZEDCEDQQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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